Procurement Advantage: Proven Utility in High-Value Alkenyl/Alkynyl Silyl Ether Synthesis
A validated method for the synthesis of alkynyl and alkenyl silyl ethers uses 1-chloro-N,N,1,1-tetramethylsilanamine. This demonstrates its practical and established use in generating valuable synthetic intermediates that are not directly accessible using simpler analogs like TMSCl [1]. The methodology highlights its specific role in converting organometallic reagents into protected alcohols.
| Evidence Dimension | Synthetic Utility for Silyl Ethers |
|---|---|
| Target Compound Data | Proven in reaction with alkynyl/alkenyl organolithium reagents to form protected silyl ethers |
| Comparator Or Baseline | Trimethylsilyl chloride (TMSCl) |
| Quantified Difference | Qualitative differentiation in enabling a specific synthetic sequence |
| Conditions | Reaction of alkynyl or alkenyl organometallic reagents (lithio derivatives) with the compound, followed by alcoholysis |
Why This Matters
Procurement can be justified by this compound's documented role in a specific, high-value synthetic method not directly achievable with simpler chlorosilanes.
- [1] Stork, G., & Keitz, P. F. (1989). An efficient synthesis of alkenyl and alkynyl silyl ethers. Tetrahedron Letters, 30(50), 6981-6984. View Source
